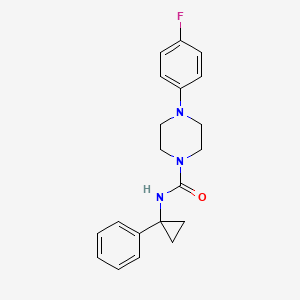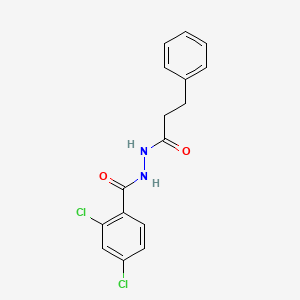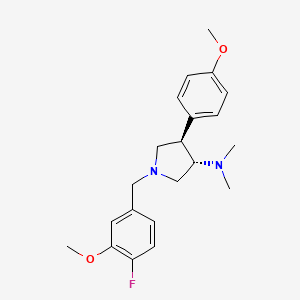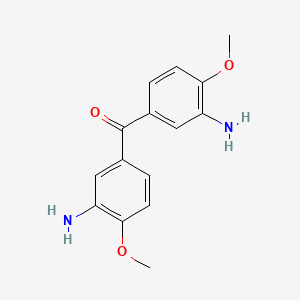![molecular formula C17H22N4O4S B5681247 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
科学研究应用
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide has been extensively studied for its potential use in scientific research. Its ability to selectively inhibit PARP makes it a valuable tool for studying the role of PARP in DNA repair, cell survival, and apoptosis. This compound has been used in a wide range of research areas, including cancer biology, neurodegenerative diseases, and inflammation.
作用机制
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide works by binding to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage. This DNA damage can trigger cell death through apoptosis or necrosis, depending on the level of damage and the cellular context. This compound has been shown to be a potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cellular context and the level of PARP inhibition. In cancer cells, this compound can induce cell death through apoptosis or necrosis, leading to tumor regression. In neurons, this compound can protect against oxidative stress and DNA damage, preventing neurodegeneration. In inflammatory cells, this compound can reduce the production of inflammatory cytokines, leading to reduced inflammation.
实验室实验的优点和局限性
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor, with minimal off-target effects. It has been extensively studied and optimized for high purity and high yields. However, there are also some limitations to its use. This compound can be toxic to cells at high concentrations, and its effects can vary depending on the cellular context. It is important to carefully titrate the dose of this compound and to validate its effects in each experimental system.
未来方向
There are several future directions for research on 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide. One area of interest is the development of more selective PARP inhibitors, which can target specific PARP isoforms or domains. Another area of interest is the combination of PARP inhibitors with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, there is ongoing research on the role of PARP in DNA repair and genome stability, which could lead to new insights into the mechanisms of cancer and other diseases.
合成方法
The synthesis of 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 3-(1H-pyrazol-1-yl)propylamine with 4-fluorobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with morpholine-4-carbonyl chloride to produce the final product, this compound. This synthesis method has been optimized to yield high purity and high yields of this compound, making it a useful tool for scientific research.
属性
IUPAC Name |
3-(morpholine-4-carbonyl)-N-(3-pyrazol-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c22-17(20-10-12-25-13-11-20)15-4-1-5-16(14-15)26(23,24)19-7-3-9-21-8-2-6-18-21/h1-2,4-6,8,14,19H,3,7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASSLDQNEDOWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5681201.png)


![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5681212.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methoxy-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5681223.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)